3-Methyl-[1,2,3]triazolo[1,5-a][1,3,5]triazin-7-amine
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Overview
Description
3-Methyl-[1,2,3]triazolo[1,5-a][1,3,5]triazin-7-amine is a heterocyclic compound that belongs to the class of triazolo-triazines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-[1,2,3]triazolo[1,5-a][1,3,5]triazin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1,2,4-triazole with methyl isocyanate, followed by cyclization to form the triazolo-triazine ring system . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-[1,2,3]triazolo[1,5-a][1,3,5]triazin-7-amine undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated at the nitrogen atoms of the triazole ring using alkyl halides under basic conditions.
Common Reagents and Conditions
Alkylation: Alkyl halides (e.g., bromoethane) and bases (e.g., sodium hydride) are commonly used.
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include alkylated derivatives, oxidized compounds with additional functional groups, and substituted triazolo-triazines with various substituents .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Methyl-[1,2,3]triazolo[1,5-a][1,3,5]triazin-7-amine involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of DNA polymerase and thymidine kinase, which are essential for viral DNA replication . Additionally, it may interact with cellular proteins and enzymes, leading to the disruption of key biological processes .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a][1,3,5]triazin-7-amine: Similar structure but lacks the methyl group at the 3-position.
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazine: Contains a tetrazine ring instead of a triazine ring.
Uniqueness
3-Methyl-[1,2,3]triazolo[1,5-a][1,3,5]triazin-7-amine is unique due to the presence of the methyl group at the 3-position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets and improve its efficacy in various applications .
Properties
Molecular Formula |
C5H6N6 |
---|---|
Molecular Weight |
150.14 g/mol |
IUPAC Name |
3-methyltriazolo[1,5-a][1,3,5]triazin-7-amine |
InChI |
InChI=1S/C5H6N6/c1-3-4-7-2-8-5(6)11(4)10-9-3/h2H,1H3,(H2,6,7,8) |
InChI Key |
AKMAMZSEEOJLSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2N=CN=C(N2N=N1)N |
Origin of Product |
United States |
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